![molecular formula C21H19ClF3N5O B2843934 1-{1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl}azepane CAS No. 1251680-38-2](/img/structure/B2843934.png)
1-{1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl}azepane is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyridine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl}azepane typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl}azepane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the triazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-{1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl}azepane has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Agrochemicals: It is used in the development of new pesticides and herbicides, leveraging its trifluoromethyl group for enhanced activity.
Materials Science: The compound’s unique properties make it suitable for use in advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl}azepane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole and pyridine rings can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro substituents but lacks the triazole and azepane moieties.
1-(5-Chloro-2-(trifluoromethyl)phenyl)thiourea: Contains similar functional groups but differs in its overall structure and applications.
Uniqueness
1-{1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl}azepane is unique due to its combination of a triazole ring, pyridine ring, and azepane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
azepan-1-yl-[1-[2-chloro-5-(trifluoromethyl)phenyl]-5-pyridin-3-yltriazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3N5O/c22-16-8-7-15(21(23,24)25)12-17(16)30-19(14-6-5-9-26-13-14)18(27-28-30)20(31)29-10-3-1-2-4-11-29/h5-9,12-13H,1-4,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQYPLJEPUGBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
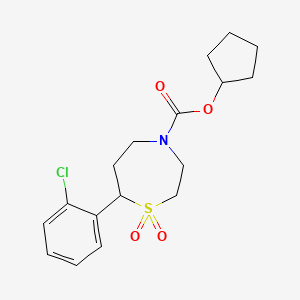
![5-bromo-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}thiophene-2-sulfonamide](/img/structure/B2843853.png)
![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2843854.png)

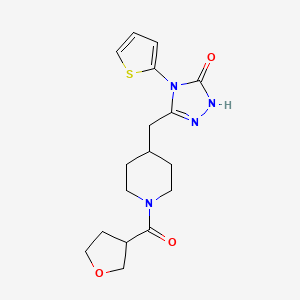
![(1S,4S,5R,9S,10R,13R,14S)-5-(Acetyloxymethyl)-14-hydroxy-14-(hydroxymethyl)-9-methyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2843857.png)
![3-[(4-Methoxyphenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2843859.png)
![N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2843862.png)
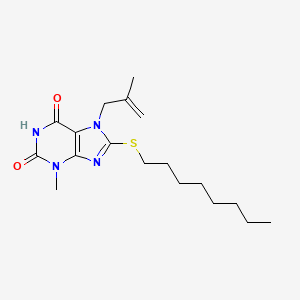
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one](/img/structure/B2843867.png)
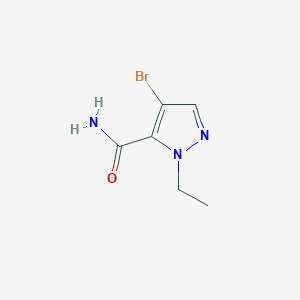

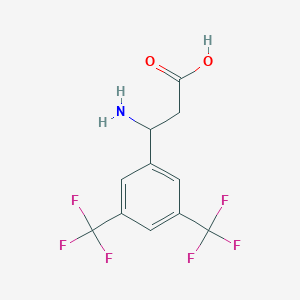
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2843874.png)
